molecular formula C16H20N6 B2791416 3-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine CAS No. 2034470-74-9

3-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine

カタログ番号: B2791416
CAS番号: 2034470-74-9
分子量: 296.378
InChIキー: JAANXRLRYGELBT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine is a useful research compound. Its molecular formula is C16H20N6 and its molecular weight is 296.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a cyclopenta[c]pyridazine core fused with a piperazine ring and a methylpyrimidine moiety. Its molecular formula is C15H19N5C_{15}H_{19}N_{5}, and it has a molecular weight of approximately 271.35 g/mol. The unique combination of these structural elements contributes to its biological activity.

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (T-47D and MDA-MB-231) and ovarian cancer (SKOV-3) cell lines. For instance, related pyridazine compounds showed IC50 values ranging from 20.1 nM to 151 nM against CDK2, an important target in cancer therapy .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (nM)Mechanism of Action
Pyridazine 11lT-47D43.8Induces apoptosis
Pyridazine 11mMDA-MB-23120.1Cell cycle arrest
Pyridazine 11eSKOV-355.6CDK2 inhibition

The mechanism of action for this class of compounds often involves the inhibition of specific enzymes or receptors that play critical roles in cell proliferation and survival. For example, the inhibition of cyclin-dependent kinases (CDKs) leads to cell cycle arrest and apoptosis in cancer cells.

3. Other Biological Activities

In addition to anticancer properties, related compounds have been explored for their anti-inflammatory and antimicrobial activities. The ability to modulate various biological pathways makes them promising candidates for further pharmacological development.

Synthesis Methods

The synthesis of this compound involves several key steps:

  • Formation of the Piperazine Intermediate : The piperazine ring is synthesized through reactions involving amines and suitable reagents.
  • Substitution with Methylpyrimidine : The piperazine intermediate is reacted with 6-methylpyrimidine under basic conditions.
  • Cyclization to Form Cyclopenta[c]pyridazine : This step typically involves cyclization reactions that yield the final product.

Case Studies

Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer properties of pyridazine derivatives, compounds similar to our target were assessed for their effects on cell cycle progression in T-47D and MDA-MB-231 cells. Flow cytometric analysis revealed significant increases in the G2/M phase population, indicating effective cell cycle arrest leading to apoptosis .

Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition capabilities of pyridazines, identifying CDK2 as a primary target. The binding interactions were analyzed using molecular docking studies, confirming the potential for these compounds to serve as effective CDK inhibitors.

特性

IUPAC Name

3-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6/c1-12-9-15(18-11-17-12)21-5-7-22(8-6-21)16-10-13-3-2-4-14(13)19-20-16/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAANXRLRYGELBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=NN=C4CCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。